

Environmental Fate and Degradation of 2-Chloro-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methylaniline

Cat. No.: B140736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylaniline (CAS 87-63-8), a substituted aniline, is a chemical intermediate utilized in the synthesis of various products, including pharmaceuticals and pesticides.^{[1][2]} Its introduction into the environment, either through manufacturing processes or as a metabolite of parent compounds, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the available data on the environmental persistence, mobility, and degradation of **2-Chloro-6-methylaniline**, intended to inform environmental risk assessments and guide further research.

Due to a scarcity of direct experimental studies on **2-Chloro-6-methylaniline**, this guide incorporates data from structurally related compounds and predicted values from well-established quantitative structure-activity relationship (QSAR) models, primarily the US EPA's EPI Suite™.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of the key physicochemical properties of **2-Chloro-6-methylaniline** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Chloro-6-methylaniline**

Property	Value	Source
Molecular Formula	C ₇ H ₈ ClN	[3]
Molecular Weight	141.60 g/mol	[3]
Melting Point	10-12 °C	[4]
Boiling Point	215 °C	[4]
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	[4]
Water Solubility	Immiscible	[4][5]
Log K _{ow} (Octanol-Water Partition Coefficient)	2.37	[4]

Environmental Fate

The environmental fate of **2-Chloro-6-methylaniline** encompasses its transformation through abiotic and biotic processes, its movement through different environmental compartments, and its potential to accumulate in organisms.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: No experimental data on the hydrolysis of **2-Chloro-6-methylaniline** was found. Generally, anilines are susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is influenced by pH and temperature.

Photodegradation: Direct photolysis in water and indirect photolysis in the atmosphere through reactions with hydroxyl radicals are potential degradation pathways. Studies on other chloroanilines suggest that photodegradation in aqueous solutions can occur, with the formation of various intermediate products.[6] The atmospheric half-life is predicted to be short, suggesting that this is a significant removal mechanism from the air.

Biotic Degradation

Biodegradation is a key process for the removal of organic pollutants from the environment. While specific studies on the biodegradation of **2-Chloro-6-methylaniline** are limited, the degradation of other substituted anilines has been investigated. The typical aerobic biodegradation pathway for anilines involves initial oxidation by dioxygenase enzymes to form a catechol intermediate. This is followed by ring cleavage (either ortho or meta cleavage) and subsequent metabolism to central metabolic intermediates. It is plausible that **2-Chloro-6-methylaniline** follows a similar pathway.

Mobility

The mobility of a chemical in the environment, particularly in soil, is largely determined by its soil sorption coefficient (Koc). A low Koc value indicates high mobility, while a high Koc suggests the chemical will be relatively immobile and tend to remain in the soil.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from water. A high BCF indicates a greater potential for the chemical to accumulate in the food chain.

Quantitative Environmental Fate Data

The following table summarizes the available and estimated quantitative data on the environmental fate of **2-Chloro-6-methylaniline**. It is important to note that much of this data is based on QSAR predictions and should be used for screening-level assessments.

Table 2: Environmental Fate Parameters of **2-Chloro-6-methylaniline**

Parameter	Predicted Value	Source/Method
Hydrolysis Half-life	Data not available	-
Atmospheric Photolysis Half-life	12 hours (estimated for 2-chloroaniline)	
Log Koc (Soil Adsorption Coefficient)	2.62 (Estimated)	EPI Suite™
Bioconcentration Factor (BCF)	23.5 L/kg (Estimated)	EPI Suite™
Ready Biodegradability	Does not biodegrade fast	EPI Suite™ (BIOWIN)
Aquatic Toxicity (LC50 - Fish 96h)	13.9 mg/L (Estimated)	EPI Suite™ (ECOSAR)
Aquatic Toxicity (LC50 - Daphnia 48h)	3.6 mg/L (Estimated)	EPI Suite™ (ECOSAR)
Aquatic Toxicity (ChV - Green Algae 96h)	1.8 mg/L (Estimated)	EPI Suite™ (ECOSAR)

Experimental Protocols

Standardized experimental protocols are crucial for generating reliable and comparable data for environmental risk assessment. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at pH values commonly found in the environment (pH 4, 7, and 9).[3][5]

- Principle: A sterile aqueous buffer solution of the test substance is incubated in the dark at a constant temperature.

- Procedure: The concentration of the test substance and any hydrolysis products are measured at various time intervals.
- Endpoint: The hydrolysis rate constant and half-life are determined for each pH.

Soil Adsorption/Desorption using a Batch Equilibrium Method (OECD Guideline 106)

This guideline is used to determine the soil adsorption coefficient (Koc), which is a key parameter for assessing the mobility of a chemical in soil.

- Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content.
- Procedure: The concentration of the test substance in the aqueous phase is measured after equilibrium is reached. The amount adsorbed to the soil is calculated by the difference.
- Endpoint: The adsorption coefficient (Kd) is determined and normalized to the organic carbon content to give the Koc value.

Ready Biodegradability (OECD Guideline 301)

This set of guidelines provides six different methods to assess the ready biodegradability of a chemical by aerobic microorganisms.[\[2\]](#)

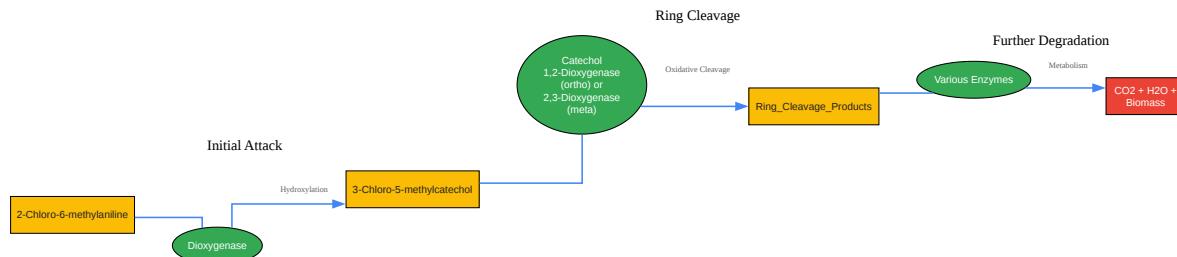
- Principle: The test substance is incubated with a microbial inoculum (usually from activated sludge) in a mineral medium.
- Procedure: Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption over a 28-day period.
- Endpoint: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test.

Bioconcentration: Flow-Through Fish Test (OECD Guideline 305)

This guideline describes a procedure to determine the bioconcentration factor (BCF) in fish.

- Principle: Fish are exposed to a constant concentration of the test substance in water for a defined period (uptake phase), followed by a period in clean water (depuration phase).
- Procedure: The concentration of the test substance is measured in the fish tissue and in the water at regular intervals during both phases.
- Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

Fish, Acute Toxicity Test (OECD Guideline 203)

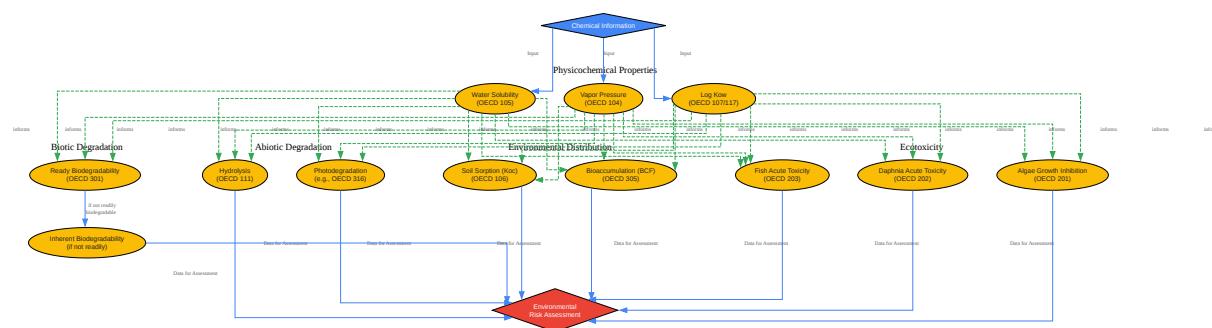

This guideline is used to determine the acute lethal toxicity of a substance to fish.[\[1\]](#)[\[4\]](#)

- Principle: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.
- Procedure: Mortality and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.

Visualizations

Predicted Biodegradation Pathway

The following diagram illustrates a plausible aerobic biodegradation pathway for **2-Chloro-6-methylaniline**, based on the known degradation mechanisms of other substituted anilines. The initial step is predicted to be a dioxygenase-catalyzed hydroxylation to form a catechol intermediate, followed by ring cleavage.



[Click to download full resolution via product page](#)

Predicted aerobic biodegradation pathway for **2-Chloro-6-methylaniline**.

General Experimental Workflow for Environmental Fate Assessment

The diagram below outlines a generalized workflow for assessing the environmental fate of a chemical, incorporating key OECD guidelines.

[Click to download full resolution via product page](#)

Generalized workflow for environmental fate and ecotoxicity assessment.

Conclusion

This technical guide consolidates the available and estimated data on the environmental fate and degradation of **2-Chloro-6-methylaniline**. While there is a notable lack of direct experimental studies, the information gathered from related compounds and predictive models provides a preliminary understanding of its likely environmental behavior. The compound is

expected to be moderately persistent in soil and water, with a low potential for bioaccumulation. Atmospheric photolysis is likely a significant degradation pathway. Further experimental work following standardized OECD guidelines is essential to refine these predictions and provide a more robust basis for environmental risk assessment. This is particularly important given its use as an intermediate in the production of pharmaceuticals and other chemicals, which may lead to its release into the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Scientific Tools and Models | SRC, Inc. [srcinc.com]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. epa.gov [epa.gov]
- To cite this document: BenchChem. [Environmental Fate and Degradation of 2-Chloro-6-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140736#environmental-fate-and-degradation-of-2-chloro-6-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com